2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol

Physicochemical profiling Drug-likeness Medicinal chemistry SAR

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol (CAS 1312139-26-6, molecular formula C₁₁H₈N₂O₃, molecular weight 216.19 g/mol) is a heterocyclic hybrid molecule that fuses a 1,2,4-oxadiazole ring (methyl-substituted at the 3-position) with a benzofuran-3-ol core at the 2-position of the benzofuran. Its computed physicochemical profile includes an XLogP3-AA of 2.3, one hydrogen bond donor (the 3-OH), and five hydrogen bond acceptors, distinguishing it from non-hydroxylated benzofuran–oxadiazole analogs.

Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
Cat. No. B15059122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol
Molecular FormulaC11H8N2O3
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=C(C3=CC=CC=C3O2)O
InChIInChI=1S/C11H8N2O3/c1-6-12-11(16-13-6)10-9(14)7-4-2-3-5-8(7)15-10/h2-5,14H,1H3
InChIKeyOMTBOVRULKEYGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol (CAS 1312139-26-6): Structural Identity and Procurement Baseline for a 1,2,4-Oxadiazole–Benzofuran-3-ol Hybrid


2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol (CAS 1312139-26-6, molecular formula C₁₁H₈N₂O₃, molecular weight 216.19 g/mol) is a heterocyclic hybrid molecule that fuses a 1,2,4-oxadiazole ring (methyl-substituted at the 3-position) with a benzofuran-3-ol core at the 2-position of the benzofuran [1]. Its computed physicochemical profile includes an XLogP3-AA of 2.3, one hydrogen bond donor (the 3-OH), and five hydrogen bond acceptors, distinguishing it from non-hydroxylated benzofuran–oxadiazole analogs [1]. The compound is catalogued in PubChem under CID 136266802 and is commercially available from multiple research-chemical suppliers at 95% purity . The 1,2,4-oxadiazole–benzofuran hybrid chemotype has attracted attention in medicinal chemistry for anticancer [2], antimicrobial [3], antitubercular [4], and tyrosinase-inhibitory [5] applications, making this specific hydroxylated congener a relevant candidate for structure–activity relationship (SAR) studies and lead optimization campaigns.

Why 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol Cannot Be Replaced by Its Des-Hydroxy or Regioisomeric Analogs Without Scientific Justification


The presence and position of the hydroxyl group on the benzofuran ring critically modulate hydrogen-bonding capacity, lipophilicity, and molecular recognition. The direct des-hydroxy analog, 5-(1-benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole (CAS 1283108-87-1, C₁₁H₈N₂O₂, MW 200.19), lacks the H-bond donor entirely (HBD = 0 vs. 1) and carries only four H-bond acceptors compared to five in the target compound [1][2]. This shifts the computed logP upward (greater lipophilicity) and eliminates the possibility of hydroxyl-directed interactions with biological targets such as kinase hinge regions, metalloenzyme active sites, or DNA intercalation surfaces [3]. Conversely, the regioisomeric 5-(4-hydroxybenzo(b)furan-2-yl)-3-methyl-1,2,4-oxadiazole positions the hydroxyl at C4 rather than C3, altering the spatial orientation of H-bond interactions and the electronic distribution across the benzofuran ring system [4]. Class-level evidence from the broader 1,2,4-oxadiazole–benzofuran series demonstrates that even subtle substitution changes produce non-linear SAR effects: in the ten-compound series 11a–11j reported by Pervaram et al. (2018), only six of ten derivatives exceeded the potency of the positive control across four cancer cell lines, underscoring that structural homology does not predict functional equivalence [5].

Quantitative Differentiation Evidence for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol Versus Closest Structural Analogs


Hydrogen-Bond Donor Count: Target Compound (HBD = 1) Versus Des-Hydroxy Analog 5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole (HBD = 0)

The target compound possesses one hydrogen-bond donor (the C3–OH of the benzofuran ring), whereas its closest commercially available analog, 5-(1-benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole (CAS 1283108-87-1), has zero H-bond donors because the benzofuran ring is unsubstituted [1]. This single HBD difference is critical for compliance with Lipinski's Rule of Five (HBD ≤ 5) and, more importantly, for enabling specific polar interactions with biological targets that the des-hydroxy analog cannot engage. The target compound also features five H-bond acceptors (vs. four in the analog), and a computed XLogP3-AA of 2.3, which is lower than the expected logP of the des-hydroxy analog (estimated >2.8 based on the removal of the polar –OH group), indicating superior aqueous solubility potential [1].

Physicochemical profiling Drug-likeness Medicinal chemistry SAR

Regioisomeric Hydroxyl Positioning: C3–OH (Target) Versus C4–OH Analog — Impact on DNA-Binding and Cytotoxicity Potential

The target compound bears the hydroxyl group at the C3 position of the benzofuran ring. A regioisomeric analog, 5-(4-hydroxybenzo(b)furan-2-yl)-3-methyl-1,2,4-oxadiazole, places the –OH at C4, which alters both the electronic resonance of the benzofuran system and the spatial vector of H-bond donation [1]. The biological relevance of C3–OH positioning is supported by Zhou et al. (2011), who demonstrated that 2-aroylbenzofuran-3-ols (1a–i) display moderate antitumor activity across four human solid tumor cell lines (MKN45 gastric, HepG2 hepatocellular, MCF-7 breast, A549 lung), and that compound 2e (a benzofuropyrazole fused analog retaining the benzofuran-3-ol core) exhibited potent inhibitory activity toward all four lines with strong DNA-binding affinity and evidence of DNA intercalation [2]. This class-level evidence establishes the benzofuran-3-ol motif — specifically with the hydroxyl at C3 — as a privileged scaffold for cytotoxicity, and suggests that relocating the –OH to C4 or removing it entirely would disrupt this activity profile.

Anticancer DNA intercalation Regioisomer SAR

Class-Level Anticancer Activity Benchmark: 1,2,4-Oxadiazole Fused Benzofuran Derivatives Exhibit Cell-Line-Dependent Potency Superior to Positive Control

Pervaram et al. (2018) synthesized ten 1,2,4-oxadiazole fused benzofuran derivatives (11a–11j) — the same core chemotype as the target compound — and tested their anticancer activity against four human cancer cell lines (A549 lung, MCF7 breast, A375 melanoma, HT-29 colon) using the MTT assay [1]. Six of the ten compounds (11b–11d, 11g, 11h, and 11j) demonstrated more potent activity than the positive control across this panel. This class-level evidence demonstrates that the 1,2,4-oxadiazole–benzofuran hybrid scaffold can yield compounds with confirmed anticancer activity that exceeds reference standards. The target compound, bearing the additional C3–OH modification, represents a SAR expansion point within this validated chemotype series; its procurement enables exploration of whether 3-hydroxylation further improves potency, selectivity, or solubility relative to the published non-hydroxylated congeners.

Anticancer 1,2,4-Oxadiazole MTT assay Cancer cell line panel

Patent Coverage and Intellectual Property Landscape: Benzofuranol-Based Oxadiazoles as a Protected Chemotype

Chinese patent CN110016019A (filed by Hebei University, published 2019-07-16) discloses a generic series of benzofuranol-based oxadiazole derivatives of formula (I) and claims their preparation method and herbicidal application [1]. The generic Markush structure encompasses benzofuranol cores substituted with oxadiazole moieties, which structurally overlaps with the target compound's chemotype. The patent reports herbicidal activity data for exemplified compounds and describes synthetic yields in the range of 55–93% for key intermediates. While the patent's primary focus is agrochemical, the disclosed synthetic methodology and structural scope validate the accessibility and industrial relevance of benzofuranol–oxadiazole hybrids. For procurement decisions, this patent establishes that the compound class has been deemed worthy of IP protection, and the target compound may serve as either a reference standard within the patented space or as a starting point for designing patent-differentiable analogs in pharmaceutical contexts.

Patent landscape Herbicidal Oxadiazole derivatives IP protection

Commercial Availability and Purity Benchmarking: Target Compound (95%) from Multiple Certified Suppliers

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol is stocked by multiple independent suppliers with documented minimum purity of 95% . AKSci (California, USA) lists the compound under catalog 7764EM with 95% purity specification, long-term storage at cool, dry conditions, and non-hazardous DOT/IATA transport classification . Fujifilm Wako Pure Chemical Corporation (Japan) offers the compound sourced from Combi-Blocks under product code JR-5915 in sizes from 250 mg to 25 g, with pricing indicative of a specialty research chemical (¥60,000 for 250 mg to ¥1,500,000 for 25 g) . By comparison, the des-hydroxy analog (CAS 1283108-87-1) is available from AKSci at the same 95% purity but with a different molecular weight specification (200.19 vs. 216.19), confirming they are distinct catalog items that cannot be interchanged without explicit analytical verification . The availability of the target compound from multiple, geographically diverse suppliers reduces single-source procurement risk.

Procurement Chemical supplier comparison Purity specification Research chemical sourcing

Scaffold-Level Hemocompatibility and Cytotoxicity Selectivity: Benzofuran–Oxadiazole Hybrids Exhibit Tunable Safety Windows

Although direct hemolysis and thrombolysis data for the target compound itself are not yet published, class-level data from Irfan et al. (2022) provide quantitative safety benchmarks for structurally related benzofuran–oxadiazole hybrids [1]. In that study, benzofuran–oxadiazole derivative 5a exhibited only 3.7 ± 0.008% hemolysis, while 5e showed 0.5 ± 0.008% — both indicating excellent RBC compatibility. Thrombolysis activity ranged from 48.3 ± 0.081% (5g) to 56.8 ± 0.081% (5a). Critically, the most cytotoxic anticancer compound in the series (5d, IC₅₀ = 6.3 ± 0.7 μM against A549, superior to crizotinib at IC₅₀ = 8.54 ± 0.84 μM) showed only 5.02 ± 0.008% hemolysis, demonstrating that potent anticancer activity and low hemolytic toxicity can coexist within this chemotype [1]. The target compound's additional C3–OH group may further modulate this safety window. These data provide a benchmark for safety profiling when the target compound is advanced into biological screening.

Hemolysis Thrombolysis Cytotoxicity selectivity Safety profiling

Priority Research and Industrial Application Scenarios for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol Based on Quantitative Evidence


SAR Probe for C3–OH Contribution in 1,2,4-Oxadiazole–Benzofuran Anticancer Lead Optimization

The target compound serves as a critical SAR probe to evaluate the contribution of the C3 hydroxyl group to anticancer potency within the validated 1,2,4-oxadiazole fused benzofuran scaffold. Pervaram et al. (2018) established that six of ten non-hydroxylated congeners (11b–11d, 11g, 11h, 11j) surpass positive control potency across A549, MCF7, A375, and HT-29 cell lines [1]. By procuring the target compound and testing it head-to-head against its des-hydroxy analog (CAS 1283108-87-1) in the same MTT assay panel, medicinal chemistry teams can directly quantify whether C3–OH introduction enhances, diminishes, or preserves anticancer activity. This data point is essential for determining whether the hydroxyl group should be retained or removed in subsequent lead optimization rounds.

DNA-Intercalation and Target-Engagement Studies Leveraging the Benzofuran-3-ol Pharmacophore

Zhou et al. (2011) demonstrated that 2-aroylbenzofuran-3-ols and their fused analogs exhibit DNA-binding affinity and intercalation behavior, with compound 2e showing potent activity across all four tested tumor cell lines [2]. The target compound, bearing the identical benzofuran-3-ol core but with a 1,2,4-oxadiazole substituent at C2 instead of an aroyl group, represents a structurally distinct DNA-binding candidate. Researchers investigating nucleic acid-targeted therapeutics can use this compound in competitive displacement assays, viscosity measurements, and spectroscopic DNA-binding studies to determine whether the oxadiazole substitution preserves, enhances, or redirects the DNA-intercalation properties established for the benzofuran-3-ol class.

Hemocompatibility and Therapeutic Window Assessment in Anticancer Screening Cascades

Irfan et al. (2022) provided quantitative hemolysis (0.5–22.12%) and thrombolysis (48.3–61.4%) benchmarks for benzofuran–oxadiazole hybrids and demonstrated that compound 5d achieves an IC₅₀ of 6.3 ± 0.7 μM (vs. crizotinib 8.54 μM) with only 5.02% hemolysis [3]. The target compound should be advanced through a parallel hemolysis–thrombolysis–cytotoxicity (A549 MTT) screening cascade to determine whether the C3–OH modification improves the therapeutic window relative to the published 5d benchmark. A compound achieving both sub-10 μM IC₅₀ and sub-5% hemolysis would represent a meaningful advancement in scaffold safety and support progression to in vivo tolerability studies.

Agrochemical Lead Identification Within the Benzofuranol–Oxadiazole Patent Space

Chinese patent CN110016019A (Hebei University, 2019) discloses benzofuranol-based oxadiazole derivatives with herbicidal activity and synthetic yields up to 93% for key intermediates [4]. The target compound falls within the generic structural scope of this patent. Agrochemical research groups can procure the target compound as a reference standard for validating the patent's synthetic methodology, as a starting material for further derivatization toward novel herbicidal leads, or as a comparator in freedom-to-operate analyses when designing patent-differentiable analogs for crop protection applications.

Quote Request

Request a Quote for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.